Methanesulfonic acid;pentane-2,4-diol
Description
Methanesulfonic Acid (MSA) is a strong Brønsted acid (pKa = −1.9) with the chemical formula CH₃SO₃H. It is a colorless, odorless liquid at room temperature and exhibits high thermal stability (up to 180°C) . MSA is fully miscible in water and oxygenated solvents, making it a versatile catalyst in organic reactions, such as esterifications, alkylations, and polymerizations . Industrially, MSA is produced via the Grillo-Methane-Sulfonation (GMS) process, which directly activates methane with sulfur trioxide under moderate conditions (~50°C, ~100 bar) . Major applications include hydrometallurgy (e.g., lead leaching ), electroplating, and as a non-oxidizing alternative to sulfuric acid .
Pentane-2,4-Diol (C₅H₁₂O₂) is a vicinal diol with hydroxyl groups at the 2nd and 4th carbon positions. It exists as stereoisomers due to asymmetric centers at C2 and C4 . Its density is 0.95 g/mL, and it serves as a precursor in synthesizing phosphorus-containing compounds (e.g., dioxaphosphorinanes) . Pentane-2,4-diol also exhibits dielectric relaxation properties, with studies highlighting its role in understanding excess wing mechanisms in glass-forming liquids .
The combination of MSA and pentane-2,4-diol may form a complex or act as a co-solvent system, leveraging MSA’s acidity and the diol’s hydroxyl groups for synergistic reactivity in organic synthesis .
Properties
CAS No. |
64923-71-3 |
|---|---|
Molecular Formula |
C7H20O8S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
methanesulfonic acid;pentane-2,4-diol |
InChI |
InChI=1S/C5H12O2.2CH4O3S/c1-4(6)3-5(2)7;2*1-5(2,3)4/h4-7H,3H2,1-2H3;2*1H3,(H,2,3,4) |
InChI Key |
SQXUIQQTCDXWCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Reaction Overview
The synthesis of methanesulfonic acid; pentane-2,4-diol involves the reaction of pentane-2,4-diol with methanesulfonyl chloride (MsCl) under controlled conditions. This reaction typically proceeds via nucleophilic substitution, where the hydroxyl groups of the diol attack the electrophilic sulfur atom in MsCl, displacing chloride ions. The process is often facilitated by a base to neutralize the HCl byproduct and a catalyst to enhance reaction efficiency.
Primary Preparation Method: Methanesulfonylation of Pentane-2,4-Diol
Reaction Protocol
The most widely reported method involves treating pentane-2,4-diol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP). The reaction is typically performed in an anhydrous solvent such as dichloromethane (DCM) or toluene.
Key Steps :
- Activation of Methanesulfonyl Chloride : MsCl reacts with the base to form a more reactive intermediate species.
- Nucleophilic Attack : The hydroxyl groups of pentane-2,4-diol attack the sulfur atom of MsCl, forming mono- or disulfonate esters.
- Workup : The reaction mixture is quenched with aqueous acid (e.g., HCl), followed by extraction with an organic solvent (e.g., CH₂Cl₂) and drying to isolate the product.
Optimized Conditions and Yields
Experimental conditions and yields are summarized in Table 1 .
Example Reaction :
Pentane-2,4-diol (1.06 g, 4.04 mmol) is reacted with methanesulfonyl chloride (4 g, 35 mmol) in DCM (15 mL) at 0°C. Triethylamine (0.75 g, 7.5 mmol) and DMAP (5 mg) are added sequentially. After stirring for 10 minutes at 0°C and 30 minutes at room temperature, the mixture is quenched with cold water, extracted with CH₂Cl₂, and dried to yield the dimesylate (96%).
Alternative Methods and Variations
Two-Step Methanesulfonylation
In some cases, the reaction is performed in two stages to control regioselectivity or improve yield:
Critical Factors Influencing Reaction Efficiency
Base Selection
Triethylamine is preferred for its ability to neutralize HCl efficiently while remaining inert under reaction conditions. Pyridine or other amines may also be used but are less effective due to lower nucleophilicity.
Catalyst Role
DMAP accelerates the reaction by polarizing the MsCl molecule, making the sulfur center more electrophilic. Its presence reduces reaction time and improves yield.
Stereochemical Considerations
Pentane-2,4-diol exists as meso and racemic forms. The methanesulfonylation reaction typically proceeds without stereochemical preference, yielding a mixture of diastereomers. For enantiopure products, chiral starting materials or asymmetric synthesis must be employed.
Purification and Characterization
Workup and Isolation
- Aqueous Quenching : The reaction mixture is treated with cold water to hydrolyze excess MsCl.
- Extraction : The organic layer is separated and washed with 10% HCl and saturated NaHCO₃ to remove residual acid and base.
- Drying : Magnesium sulfate or Na₂SO₄ is used to dry the organic phase.
- Crystallization : The product may be crystallized from hexane or pentane to enhance purity.
Applications and Derivatives
Methanesulfonic acid; pentane-2,4-diol serves as a precursor for:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Base-Catalyzed | High yield (96%), mild conditions | Requires anhydrous solvent and DMAP |
| Solvent-Free | Simplified workup | Low scalability, high viscosity |
| Two-Step Sulfonation | Better regioselectivity | Additional purification steps |
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: It can be reduced to form methanethiol.
Substitution: Methanesulfonic acid can participate in nucleophilic substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Hydrogen gas in the presence of a catalyst is used for reduction.
Substitution: Alcohols and amines are common nucleophiles used in substitution reactions.
Major Products
Oxidation: Methanesulfonate salts.
Reduction: Methanethiol.
Substitution: Esters and amides.
Scientific Research Applications
Cosmetic and Personal Care
MPD is used in skin care, hair care, soap, and eye cosmetic products at concentrations ranging from 0.1% to 25%, although it can be an irritant at higher concentrations . A study has shown that 2-Methyl-2,4-pentanediol enhances antioxidant and anti-aging activities when combined with basil extract in Pickering emulsions, highlighting its role in innovative cosmetic formulations .
Pharmaceutical Applications
MPD's influence on stratum corneum lipids affects the skin penetration of triamcinolone acetonide, which is important in pharmaceutical formulations and dermal delivery systems .
Industrial Applications
MPD sees use as a solvent, additive, and chemical intermediate in various industrial processes:
- Coatings, Cleansers, and Lubricants MPD's high viscosity and low volatility make it suitable for these applications .
- Construction Materials MPD can modify alkali-activated slag, influencing the hydration process and material properties, with implications for construction materials technology .
Environmental Considerations
MPD is considered biodegradable and unlikely to accumulate in the environment, making it a favorable choice in applications where environmental impact is a concern .
Scientific Research Applications
MSA is used in various scientific research applications, including:
- Catalysis MSA is used as a Bronsted acid catalyst for esterification, alkylation reactions, and biodiesel production . It is also used as a catalyst in the Fries rearrangement, yielding para-hydroxyacetophenone with high conversion and selectivity .
- Electroplating Solutions of MSA are used for electroplating tin and tin-lead solders, displacing the use of fluoroboric acid, which releases corrosive and volatile hydrogen fluoride .
- Metal Cleaning: MSA is a primary ingredient in rust and scale removers and is used to clean surface rust from ceramic, tiles, and porcelain .
Industrial Applications
- Direct Methane Sulfonation MSA can be produced by direct methane sulfonation, which involves reacting methane with sulfur trioxide. This process is more sustainable than conventional methods that require syngas and methanol production .
- Alternative to Hazardous Acids MSA is a safer, more environmentally friendly alternative to acids like hydrofluoric acid (HF) in various chemical processes .
Mechanism of Action
Methanesulfonic acid exerts its effects through its strong acidity, which allows it to donate protons and participate in acid-catalyzed reactions. It can also form stable complexes with metal ions, enhancing its utility in various applications . Pentane-2,4-diol acts as a solvent and stabilizer, facilitating the dissolution and stabilization of other compounds.
Comparison with Similar Compounds
Methanesulfonic Acid vs. Other Sulfonic Acids
Table 1: Comparison of Sulfonic Acids
Key Findings :
- MSA’s acidity is comparable to sulfuric acid but lacks oxidative properties, reducing equipment corrosion risks .
- Unlike sulfuric acid, MSA avoids sulfate scaling in hydrometallurgy, enhancing metal recovery efficiency (e.g., Pb from cerussite ).
- Ethanesulfonic acid (longer alkyl chain) has slightly weaker acidity than MSA, limiting its use in high-acid-demand processes.
Pentane-2,4-Diol vs. Other Diols
Table 2: Comparison of Diols
Key Findings :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methanesulfonic acid and pentane-2,4-diol, and how are their purities validated?
- Synthesis of Methanesulfonic Acid : Commonly synthesized via oxidation of methyl thiols or sulfides using strong oxidizing agents like hydrogen peroxide or nitric acid. Purity is validated via titration (acid-base or redox) and spectroscopic methods (FT-IR for -SO3H group identification at ~1030 cm⁻¹) .
- Synthesis of Pentane-2,4-Diol : Produced via catalytic hydrogenation of 2,4-pentanedione or diastereoselective reduction of ketones. Characterization includes GC-MS for isomer separation and NMR (¹H/¹³C) to confirm stereochemistry (e.g., meso vs. dl isomers) .
Q. How do the physicochemical properties of pentane-2,4-diol influence its role as a solvent or ligand precursor?
- The diol’s vicinal hydroxyl groups enable chelation of metal ions (e.g., Rh, Ru), making it a precursor for chiral diphosphite ligands in asymmetric catalysis. Its polarity and low volatility (bp: 214°C) also suit high-temperature reactions .
- Dielectric constant (ε ~23) and solubility parameters (δ ~25 MPa¹/²) are critical for solvent selection in reactions involving polar intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the superior catalytic activity of methanesulfonic acid in esterification versus sulfuric acid?
- Methanesulfonic acid’s strong acidity (pKa ~ -2.6) and low nucleophilicity minimize side reactions (e.g., sulfonation). Kinetic studies using in-situ FT-IR show faster protonation of carbonyl groups, with turnover frequencies (TOF) 3× higher than H2SO4 in esterification .
- Contradiction Alert : Some studies report reduced efficiency in non-polar solvents due to poor dissociation, necessitating optimization of solvent polarity (e.g., toluene with 5% DMSO) .
Q. How can pentane-2,4-diol-derived ligands achieve high enantioselectivity in rhodium-catalyzed hydroformylation?
- Chiral diphosphite ligands synthesized from (2R,4R)-pentane-2,4-diol induce axial chirality in Rh complexes, favoring syn aldehyde formation. Stereoselectivity (up to 90% ee) is rationalized via DFT studies showing steric hindrance from methyl groups in the diol backbone .
- Experimental Optimization : Ligand-to-Rh ratios (1:1 to 2:1) and CO pressure (10–30 bar) are critical for regioselectivity (iso vs. linear products) .
Q. What analytical strategies resolve contradictions in reaction pathways for sulfonic acid derivatives of pentane-2,4-diol?
- Conflicting reports on sulfonation vs. sulfation can be resolved using LC-MS/MS to track intermediates. For example, methanesulfonic acid reacts with pentane-2,4-diol under anhydrous conditions to form sulfonate esters, while aqueous conditions favor hydrolysis .
- Contradiction Alert : Discrepancies in product yields (e.g., sulfones vs. sulfoxides) arise from variable oxidizing agents (KMnO4 vs. mCPBA), requiring controlled stoichiometry and reaction monitoring via TLC .
Methodological Challenges and Solutions
Q. How to design experiments to mitigate diol decomposition during high-temperature catalysis?
- Preventive Measures : Use stabilizing additives (e.g., BHT antioxidant at 0.1 wt%) and inert atmospheres (N2/Ar). TGA analysis shows decomposition onset at 180°C for pentane-2,4-diol, guiding safe temperature thresholds .
- In-Situ Monitoring : ReactIR tracks hydroxyl group consumption, ensuring reaction halting before degradation .
Q. What advanced characterization techniques validate the structural integrity of methanesulfonic acid in hybrid catalysts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
